Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline core . For the specific compound 4-[2-(4-butoxyphenyl)ethoxy]-quinazoline, the synthesis may involve the reaction of 2-aminobenzonitrile with 4-butoxyphenylacetic acid under specific conditions .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale synthesis techniques, such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Another diazanaphthalene with a similar bicyclic structure but different nitrogen atom positions.
Cinnoline: A benzodiazine with nitrogen atoms in different positions compared to quinazoline.
Phthalazine: Another benzodiazine with a different arrangement of nitrogen atoms.
Uniqueness
Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]- is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its butoxyphenyl group, for example, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
CAS No. |
124429-03-4 |
---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-(4-butoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-13-23-17-10-8-16(9-11-17)12-14-24-20-18-6-4-5-7-19(18)21-15-22-20/h4-11,15H,2-3,12-14H2,1H3 |
InChI Key |
KCNCAHUJDPRDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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